An In-depth Technical Guide to the Structural Characterization of 8-Bromo-4-methoxyquinoline-2-carboxylic acid
An In-depth Technical Guide to the Structural Characterization of 8-Bromo-4-methoxyquinoline-2-carboxylic acid
Foreword: The Imperative of Unambiguous Characterization
In the landscape of drug discovery and materials science, quinoline derivatives stand as a cornerstone scaffold, valued for their diverse biological activities, including antimalarial, antimicrobial, and anticancer properties.[1] The specific analogue, 8-Bromo-4-methoxyquinoline-2-carboxylic acid (CAS 1597297-10-3), represents a promising, yet underexplored, molecular entity. The introduction of a bromine atom at the C8 position offers a vector for further synthetic modification, potentially through cross-coupling reactions, and can influence the molecule's pharmacokinetic profile.[2] Before its potential can be unlocked, a rigorous and unequivocal confirmation of its molecular structure is not merely a procedural step but the very foundation of its scientific and commercial value.
This guide eschews a simple recitation of methods. Instead, it offers a strategic, field-proven workflow for the comprehensive structural elucidation of 8-Bromo-4-methoxyquinoline-2-carboxylic acid. We will delve into the causality behind our choice of analytical techniques, detailing the expected outcomes and interpretation based on established principles and data from closely related analogues. This document is designed for the discerning researcher who understands that in the world of molecular science, absolute certainty is the only acceptable standard.
High-Resolution Mass Spectrometry (HRMS): The First Gate of Validation
Expertise & Rationale: Before committing resources to more time-intensive analyses like NMR, it is paramount to confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), provides the most direct and precise measurement of a molecule's mass, allowing for the confident determination of its chemical formula.
Experimental Protocol: ESI-TOF HRMS
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Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., HPLC-grade methanol or acetonitrile).
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Infusion: The sample solution is infused directly into the ESI source at a flow rate of 5-10 µL/min.
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Ionization Mode: Data should be acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
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Mass Analyzer: A Time-of-Flight (TOF) analyzer is preferred for its high resolution and mass accuracy (typically < 5 ppm).
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Data Analysis: The acquired spectrum is analyzed to identify the monoisotopic mass of the parent ion. This experimental mass is then compared against the theoretical mass calculated for the proposed formula, C₁₁H₈BrNO₃.
Expected Data & Interpretation
The most telling feature in the mass spectrum will be the isotopic pattern of the bromine atom. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two prominent peaks for any bromine-containing ion, separated by ~2 Da, which serves as a definitive signature.
| Ion Species | Theoretical Monoisotopic Mass (m/z) | Expected Observation |
| [M] (C₁₁H₈⁷⁹BrNO₃) | 280.9688 | Molecular ion for the ⁷⁹Br isotope. |
| [M+2] (C₁₁H₈⁸¹BrNO₃) | 282.9667 | Molecular ion for the ⁸¹Br isotope, with nearly equal intensity to M. |
| [M+H]⁺ (C₁₁H₉⁷⁹BrNO₃⁺) | 281.9766 | Protonated molecule, observed in positive ion mode. |
| [M+H+2]⁺ (C₁₁H₉⁸¹BrNO₃⁺) | 283.9745 | Isotopic partner to [M+H]⁺, confirming the presence of one bromine atom. |
| [M-H]⁻ (C₁₁H₇⁷⁹BrNO₃⁻) | 279.9610 | Deprotonated molecule, observed in negative ion mode. |
| [M-H+2]⁻ (C₁₁H₇⁸¹BrNO₃⁻) | 281.9589 | Isotopic partner to [M-H]⁻. |
Furthermore, fragmentation analysis (MS/MS) can provide valuable structural information. Based on studies of related quinoline carboxylic acids, a primary fragmentation pathway involves the loss of the carboxyl group as CO₂ (44 Da) or the entire COOH radical (45 Da).[3]
Caption: Figure 1: HRMS Analysis Workflow for formula confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Expertise & Rationale: While HRMS confirms what atoms are present, NMR spectroscopy reveals their precise connectivity and chemical environment. A combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments provides an unambiguous blueprint of the molecular structure. The choice of deuterated solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.
Experimental Protocol: 1D and 2D NMR
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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¹H NMR: Acquire a standard proton spectrum. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of at least 2 seconds.
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¹³C NMR: Acquire a proton-decoupled carbon spectrum. An extended acquisition time or a higher sample concentration may be necessary due to the lower natural abundance of ¹³C.
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2D NMR (COSY & HSQC):
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COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
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HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached.
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Expected Data & Interpretation
The structure of 8-Bromo-4-methoxyquinoline-2-carboxylic acid has several distinct regions that will give rise to predictable NMR signals. We can estimate the chemical shifts by drawing parallels with similar structures like 5-bromo-8-methoxyquinoline.[1]
¹H NMR Predictions (400 MHz, DMSO-d₆): The aromatic region is expected to show three protons on the quinoline core and one isolated singlet.
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H-3: A singlet, expected around δ 8.0-8.2 ppm. Its downfield shift is due to the adjacent nitrogen and carboxylic acid.
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H-5, H-6, H-7: These three protons on the bromo-substituted ring will form a coupled system. We expect to see doublets or doublet of doublets in the range of δ 7.5-8.0 ppm.
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-OCH₃: A sharp singlet, integrating to 3 protons, expected around δ 4.0-4.2 ppm.[1]
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-COOH: A broad singlet, integrating to 1 proton, at a very downfield shift (δ > 13 ppm), which will exchange with D₂O.
¹³C NMR Predictions (100 MHz, DMSO-d₆): We expect 11 distinct carbon signals.
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C=O (Carboxylic): Expected around δ 165-170 ppm.
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Aromatic Carbons: 9 signals are expected in the aromatic region (δ 110-155 ppm). The carbon bearing the bromine (C-8) and the carbon bearing the methoxy group (C-4) will be significantly influenced by these substituents.
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-OCH₃: Expected around δ 56-58 ppm.[1]
| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
| COOH | > 13.0 | br s | ~167 |
| C2 | - | - | ~145 |
| C3 | ~8.1 | s | ~115 |
| C4 | - | - | ~155 |
| C4a | - | - | ~140 |
| C5 | ~7.9 | d | ~125 |
| C6 | ~7.6 | t | ~130 |
| C7 | ~7.8 | d | ~128 |
| C8 | - | - | ~118 |
| C8a | - | - | ~148 |
| OCH₃ | ~4.1 | s | ~57 |
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// Edges H1 -> COSY [label="Identifies\nCoupled Protons"]; H1 -> HSQC [label="Correlates"]; C13 -> HSQC [label="Correlates"]; COSY -> Structure [label="Confirms\nAdjacency"]; HSQC -> Structure [label="Assigns\nProtons to Carbons"]; }
Caption: Figure 2: NMR Logic for Structural Elucidation.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Rationale: FT-IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. For our target molecule, we are particularly interested in verifying the carboxylic acid and the quinoline core. While not a tool for determining connectivity, it serves as an excellent orthogonal validation of the proposed structure.
Experimental Protocol: Attenuated Total Reflectance (ATR)
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Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
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Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. A background scan of the clean ATR crystal should be run first.
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Data Analysis: Identify the characteristic absorption bands and compare them to known frequencies for relevant functional groups.[4][5]
Expected Data & Interpretation
The FT-IR spectrum will be dominated by several key absorbances that fingerprint the molecule's functional groups.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 2500-3300 | O-H stretch (broad) | Carboxylic Acid | The very broad nature is due to hydrogen bonding. |
| ~1700-1725 | C=O stretch | Carboxylic Acid | A strong, sharp absorbance characteristic of a carbonyl. |
| ~1580-1620 | C=C and C=N stretches | Aromatic Quinoline Ring | Multiple bands are expected in this fingerprint region.[1] |
| ~1200-1300 | C-O stretch | Carboxylic Acid & Methoxy Ether | Asymmetric stretching vibrations. |
| ~1000-1100 | C-O stretch | Methoxy Ether | Symmetric stretching. |
| < 700 | C-Br stretch | Bromo-substituent | Typically a weaker absorbance in the low-frequency region. |
graph FTIR_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.8, label="Figure 3: FT-IR Functional Group Analysis", labelloc=b, fontname="Helvetica", fontsize=12, fontcolor="#202124", width=8.4, height=2.5]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];// Nodes Sample [label="Solid Sample\n(1-2 mg)", fillcolor="#F1F3F4", fontcolor="#202124"]; ATR [label="Place on\nATR Crystal", fillcolor="#F1F3F4", fontcolor="#202124"]; Scan [label="Acquire Spectrum\n(4000-400 cm⁻¹)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Identify Key Peaks\n(O-H, C=O, C=C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Confirm [label="Confirm Functional Groups", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Sample -> ATR; ATR -> Scan; Scan -> Analysis; Analysis -> Confirm; }
Caption: Figure 3: FT-IR Functional Group Analysis Workflow.
Single-Crystal X-ray Crystallography: The Definitive Proof
Expertise & Rationale: As the gold standard for structural determination, single-crystal X-ray crystallography provides an absolute, three-dimensional map of the atoms in the solid state. It resolves any ambiguity in isomerism and provides invaluable data on conformation and intermolecular interactions, such as hydrogen bonding. The planarity and crystal packing can be anticipated based on known structures of related quinolines.[6]
Experimental Protocol: From Crystal to Structure
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Crystal Growth: This is the most critical and often challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, DMF) is a common starting point.
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Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is mounted on a goniometer head.
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Data Collection: The crystal is cooled (e.g., to 100 K) and irradiated with a monochromatic X-ray beam. A diffractometer collects the diffraction pattern as the crystal is rotated.
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Structure Solution & Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then refined into a final model that includes atomic positions, bond lengths, and bond angles.
Expected Data & Interpretation
The output of a successful crystallographic experiment is a wealth of definitive data.
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Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the crystal lattice.
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Space Group: The symmetry of the crystal packing.
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Atomic Coordinates: The precise x, y, z position of every non-hydrogen atom.
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Bond Lengths & Angles: Confirmation of the quinoline core, carboxylic acid, and methoxy group geometries.
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Intermolecular Interactions: The data will reveal how molecules pack in the solid state, likely showing strong hydrogen bonding between the carboxylic acid groups of adjacent molecules, forming dimers.
| Parameter | Expected Information | Significance |
| Connectivity | Confirmed bond paths | Unambiguously verifies the isomeric structure. |
| Bond Lengths | e.g., C=O, C-O, C-Br | Confirms functional group identity and hybridization. |
| Planarity | Dihedral angles of the quinoline ring | Reveals the conformation of the molecule. The quinoline core is expected to be largely planar.[6] |
| Hydrogen Bonding | O-H···O distances and angles | Explains the crystal packing and influences physical properties like melting point. |
graph XRay_Workflow { graph [rankdir="TB", splines=true, nodesep=0.4, label="Figure 4: X-ray Crystallography Workflow", labelloc=b, fontname="Helvetica", fontsize=12, fontcolor="#202124", width=8.4, height=5.0]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];// Nodes Growth [label="Crystal Growth\n(Slow Evaporation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mount [label="Mount Single Crystal", fillcolor="#F1F3F4", fontcolor="#202124"]; Diffraction [label="X-ray Diffraction\n(Data Collection)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solve [label="Structure Solution\n(Phase Problem)", fillcolor="#FBBC05", fontcolor="#202124"]; Refine [label="Model Refinement", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Result [label="3D Atomic Structure\n(Bond Lengths, Angles)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Growth -> Mount; Mount -> Diffraction; Diffraction -> Solve; Solve -> Refine; Refine -> Result; }
Caption: Figure 4: X-ray Crystallography Workflow for absolute structure determination.
Conclusion: A Triad of Corroborative Evidence
The structural characterization of a novel compound like 8-Bromo-4-methoxyquinoline-2-carboxylic acid demands a multi-faceted, evidence-based approach. No single technique is sufficient. The process begins with HRMS to unequivocally confirm the elemental formula. It is followed by a suite of NMR experiments to piece together the atomic connectivity. FT-IR provides rapid, orthogonal confirmation of the key functional groups. Finally, single-crystal X-ray crystallography offers the ultimate, definitive proof of the three-dimensional structure. By systematically applying this workflow, researchers can proceed with absolute confidence in the identity and purity of their material, paving the way for its successful application in drug development and beyond.
References
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Ökten, S., Asutay, B., Yüksek, H., & Gök, Y. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. [Link]
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Vasdev, N., Gaja, V., Kulkarni, P., & Vines, D. (2008). 4-Bromo-8-methoxyquinoline. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1117. [Link]
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PubChem. (n.d.). 4-Bromo-8-methoxyquinoline. National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]
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Gany, A. A., El-Sayed, A. M., & El-Massry, A. M. (1991). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 45(1), 135-140. [Link]
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ResearchGate. (n.d.). FTIR spectrum of quinoline derivative. [Image]. Retrieved March 15, 2026, from [Link]
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Nowak, M., Bąk, A., & Wrzalik, R. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 28(23), 7869. [Link]
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Al-Janabi, F. A. H., Parlar, A., & Cetin, M. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, e202400588. [Link]
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Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. [Link]
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Wolska, L., & Dembska, A. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Future Medicinal Chemistry. [Link]
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Kumar, S., Singh, A., & Sharma, P. (2023). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. International Journal of Scientific Development and Research, 8(5), 345-352. [Link]
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Romero-Hernández, I. G., et al. (2017). Synthesis and X-ray crystal structure of 8-(4-bromophenoxy) caffeine. Journal of the Mexican Chemical Society, 61(1), 58-62. [Link]
